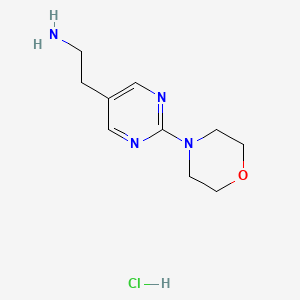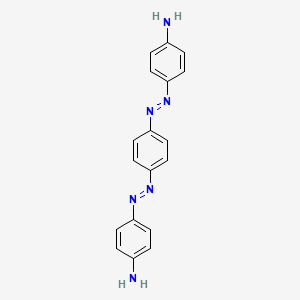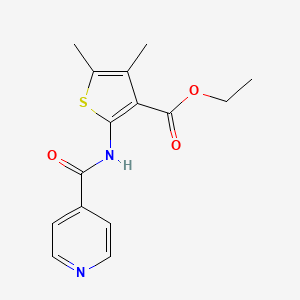![molecular formula C24H52O6Si B14174380 4,4',4''-[(Dodecylsilanetriyl)tris(oxy)]tri(butan-1-ol) CAS No. 925411-63-8](/img/structure/B14174380.png)
4,4',4''-[(Dodecylsilanetriyl)tris(oxy)]tri(butan-1-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’,4’'-[(Dodecylsilanetriyl)tris(oxy)]tri(butan-1-ol) is an organosilicon compound characterized by the presence of a dodecylsilanetriyl group bonded to three butan-1-ol molecules through oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-[(Dodecylsilanetriyl)tris(oxy)]tri(butan-1-ol) typically involves the reaction of dodecyltrichlorosilane with butan-1-ol in the presence of a base, such as triethylamine. The reaction proceeds via nucleophilic substitution, where the chlorine atoms on the silicon are replaced by butan-1-ol molecules. The reaction conditions generally include:
Solvent: Anhydrous toluene or dichloromethane
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of 4,4’,4’'-[(Dodecylsilanetriyl)tris(oxy)]tri(butan-1-ol) can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant flow rates.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’,4’'-[(Dodecylsilanetriyl)tris(oxy)]tri(butan-1-ol) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form silane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of butanone derivatives.
Reduction: Formation of silane derivatives.
Substitution: Formation of alkyl halides or amines.
Applications De Recherche Scientifique
4,4’,4’'-[(Dodecylsilanetriyl)tris(oxy)]tri(butan-1-ol) has several scientific research applications:
Materials Science: Used as a precursor for the synthesis of silicon-based polymers and materials with unique mechanical and thermal properties.
Organic Synthesis: Employed as a reagent in the synthesis of complex organic molecules.
Biology and Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion properties and chemical stability.
Mécanisme D'action
The mechanism of action of 4,4’,4’'-[(Dodecylsilanetriyl)tris(oxy)]tri(butan-1-ol) involves its ability to interact with various molecular targets through hydrogen bonding and hydrophobic interactions. The hydroxyl groups can form hydrogen bonds with other molecules, while the dodecylsilanetriyl group provides hydrophobic interactions, enhancing the compound’s stability and solubility in organic solvents.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’,4’'-[(Trimethylsilanetriyl)tris(oxy)]tri(butan-1-ol)
- 4,4’,4’'-[(Phenylsilanetriyl)tris(oxy)]tri(butan-1-ol)
- 4,4’,4’'-[(Methylsilanetriyl)tris(oxy)]tri(butan-1-ol)
Uniqueness
4,4’,4’'-[(Dodecylsilanetriyl)tris(oxy)]tri(butan-1-ol) is unique due to the presence of the dodecylsilanetriyl group, which imparts enhanced hydrophobicity and stability compared to its analogs with shorter alkyl chains or different substituents. This makes it particularly useful in applications requiring long-term stability and resistance to environmental factors.
Propriétés
Numéro CAS |
925411-63-8 |
|---|---|
Formule moléculaire |
C24H52O6Si |
Poids moléculaire |
464.8 g/mol |
Nom IUPAC |
4-[dodecyl-bis(4-hydroxybutoxy)silyl]oxybutan-1-ol |
InChI |
InChI=1S/C24H52O6Si/c1-2-3-4-5-6-7-8-9-10-17-24-31(28-21-14-11-18-25,29-22-15-12-19-26)30-23-16-13-20-27/h25-27H,2-24H2,1H3 |
Clé InChI |
LZQHDPAYIPSKGH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC[Si](OCCCCO)(OCCCCO)OCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B14174300.png)
![3,4-Dichloro-N-[5-chloro-2-(chloromethyl)phenyl]benzenesulfonamide](/img/structure/B14174306.png)






![7,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14174356.png)



![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 2-carboxy-4-hydroxy-](/img/structure/B14174392.png)

